molecular formula C12H19NO2 B6082786 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione

5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione

Cat. No. B6082786
M. Wt: 209.28 g/mol
InChI Key: KQFAVWFSFAGSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a type of cyclohexanedione derivative that has been synthesized through a variety of methods, and its mechanism of action has been explored in detail.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione may work by modulating the activity of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been shown to have antioxidant effects, which may help protect against oxidative stress. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been shown to modulate the activity of certain neurotransmitters, which may have implications for its use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione. One area of research is the development of new synthesis methods that can produce 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in a more efficient and cost-effective manner. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, as well as its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the potential side effects of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione can be achieved through a variety of methods, including the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and formaldehyde. This reaction results in the formation of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, which can be further purified through recrystallization. Other methods of synthesis include the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and paraformaldehyde in the presence of a catalyst.

Scientific Research Applications

5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has anti-tumor properties and can inhibit the growth of various cancer cell lines. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to protect against oxidative stress.

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(propyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-5-13-8-9-10(14)6-12(2,3)7-11(9)15/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFAVWFSFAGSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=CC1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione

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